Methyl 3-(6-decyloxan-2-YL)propanoate
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Overview
Description
Methyl 3-(6-decyloxan-2-YL)propanoate is an ester compound with a unique structure that includes a decyloxan ring. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(6-decyloxan-2-YL)propanoate can be synthesized through esterification, where an acid reacts with an alcohol. The specific synthetic route involves the reaction of 3-(6-decyloxan-2-YL)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-decyloxan-2-YL)propanoate undergoes several types of chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters.
Major Products Formed
Hydrolysis: Forms 3-(6-decyloxan-2-YL)propanoic acid and methanol.
Reduction: Forms the corresponding alcohol.
Scientific Research Applications
Methyl 3-(6-decyloxan-2-YL)propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Industry: Used in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(6-decyloxan-2-YL)propanoate involves its hydrolysis to form the corresponding acid and alcohol. This hydrolysis can occur in the presence of water and an acid or base catalyst . The ester linkage is cleaved, and the products can interact with various molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the decyloxan ring.
Ethyl acetate: Another ester used in similar applications but with different physical properties.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Uniqueness
Methyl 3-(6-decyloxan-2-YL)propanoate is unique due to its decyloxan ring, which imparts distinct chemical and physical properties compared to simpler esters . This structural feature may influence its reactivity and applications in various fields .
Properties
CAS No. |
62287-09-6 |
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Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 3-(6-decyloxan-2-yl)propanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-12-17-13-11-14-18(22-17)15-16-19(20)21-2/h17-18H,3-16H2,1-2H3 |
InChI Key |
JJPGYGQOEKCYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCCC(O1)CCC(=O)OC |
Origin of Product |
United States |
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